N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound featuring multiple heterocyclic structures, including thiadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiophene units. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazole-2-thiol and then react it with thiophen-2-yl isocyanate to form the urea derivative. Subsequent thioacetamide formation completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and reduce production costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and thiols.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically result in the formation of thioethers and amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as conductive polymers and sensors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide: This compound shares the thiadiazole core but differs in the substituents attached to the nitrogen atom.
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative, this compound features a thiazole ring instead of a thiophene ring.
Uniqueness: The presence of both thiadiazole and thiophene rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide gives it unique chemical and biological properties compared to other thiadiazole derivatives. Its ability to interact with multiple biological targets makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2S4/c1-6-16-17-10(24-6)13-7(20)5-23-12-19-18-11(25-12)15-9(21)14-8-3-2-4-22-8/h2-4H,5H2,1H3,(H,13,17,20)(H2,14,15,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGLZWNTCDTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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